2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one
Overview
Description
2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrroloquinoline core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process may also involve purification steps, such as crystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: It may serve as a lead compound for developing new therapeutic agents targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one can be compared with other similar compounds, such as:
2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester: This compound has a similar core structure but differs in the functional groups attached, which can influence its chemical and biological properties.
Other pyrroloquinoline derivatives: These compounds share the pyrroloquinoline core but have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-benzyl-3,3a,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18-16-12-20(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-17(14)19-18/h1-9,15-16H,10-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCNAGJMBCPFPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)NC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149114 | |
Record name | 1,2,3,3a,5,9b-Hexahydro-2-(phenylmethyl)-4H-pyrrolo[3,4-c]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-21-6 | |
Record name | 1,2,3,3a,5,9b-Hexahydro-2-(phenylmethyl)-4H-pyrrolo[3,4-c]quinolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,3a,5,9b-Hexahydro-2-(phenylmethyl)-4H-pyrrolo[3,4-c]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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